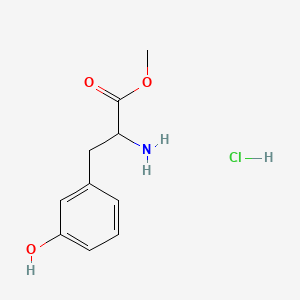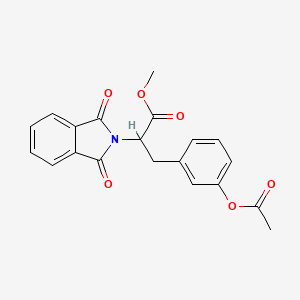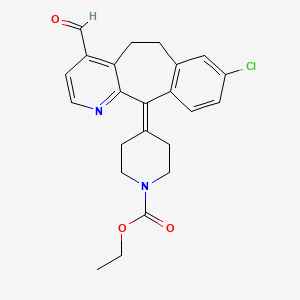
4-Formyl Loratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl Loratadine is a derivative of Loratadine, a second-generation antihistamine widely used to manage symptoms of allergic rhinitis and urticaria. Loratadine is known for its selective inverse agonist activity on peripheral histamine H1 receptors, making it effective in reducing allergic symptoms without causing significant sedation .
Mechanism of Action
Target of Action
4-Formyl Loratadine, like its parent compound Loratadine, primarily targets the H1 histamine receptors . These receptors are found on the surface of various cells, including epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . The H1 histamine receptors are part of the wider family of G-protein coupled receptors .
Mode of Action
This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing the familiar symptoms of an allergic reaction. This compound intervenes by blocking this binding, effectively halting the allergic reaction . It is also suggested that Loratadine exerts its effect by targeting H1 histamine receptors .
Biochemical Pathways
It is known that loratadine inhibits the release of histamine, a key mediator in allergic rhinitis and urticaria This suggests that this compound may also affect these pathways
Pharmacokinetics
Loratadine is known to be metabolized to the active metabolite desloratadine, which is then metabolized to 3-hydroxydesloratadine in the liver .
Result of Action
Loratadine has been found to dramatically reduce the expression of pro-inflammatory genes, including mmp1, mmp3, and mmp9, and inhibit ap-1 transcriptional activation . It is also known to inhibit biofilm formation under static or flow-based conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . Different aqueous matrices (HCO3−, NO3−, and humic acid) had varying degrees of influence on the degradation .
Biochemical Analysis
Biochemical Properties
4-Formyl Loratadine interacts with various enzymes and proteins. It’s known to have a high affinity for histamine H1 receptors . The interaction between this compound and these receptors plays a crucial role in its antihistamine properties .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by inhibiting the binding of histamine to H1 receptors, thereby reducing allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with histamine H1 receptors . It acts as an antagonist, preventing histamine from binding to these receptors and triggering allergic responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsCurrent studies suggest that it maintains its effectiveness over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Lower doses effectively reduce allergic reactions, while higher doses may lead to adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It’s metabolized extensively in the liver, primarily through the cytochrome P450 system
Transport and Distribution
This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . It’s widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors, it’s likely that it localizes to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Loratadine typically involves the formylation of Loratadine. One common method includes the reaction of Loratadine with formic acid or formyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and safety. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Formyl Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Formyl Loratadine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antihistamine properties and potential therapeutic uses in allergic conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Comparison with Similar Compounds
Similar Compounds
Desloratadine: The major active metabolite of Loratadine, with higher potency.
Fexofenadine: Another second-generation antihistamine with similar therapeutic effects.
Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms
Uniqueness
4-Formyl Loratadine is unique due to its formyl group, which can influence its chemical reactivity and pharmacokinetic properties. This modification may enhance its effectiveness or alter its interaction with biological targets compared to other antihistamines .
Properties
IUPAC Name |
ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKJBTXVGIPIKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652596 |
Source


|
| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-16-7 |
Source


|
| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
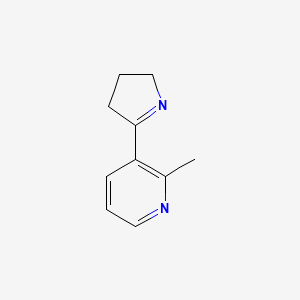
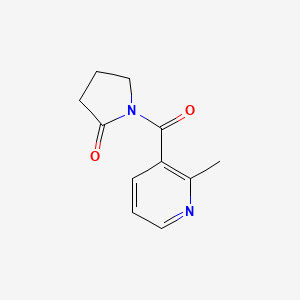
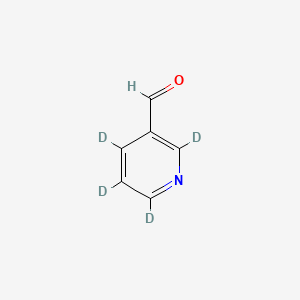
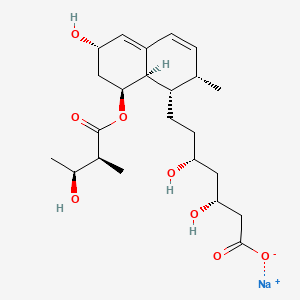

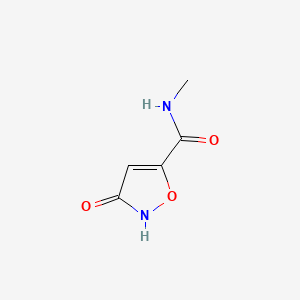
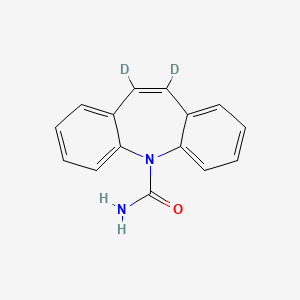
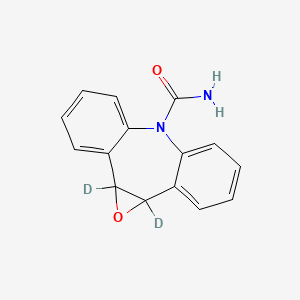
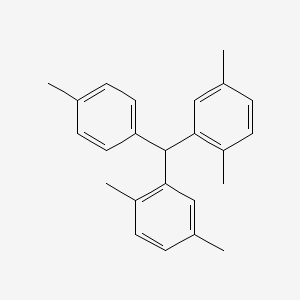
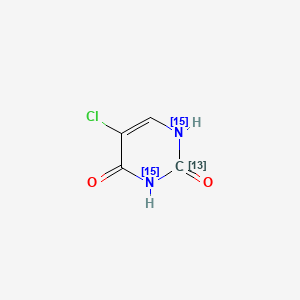
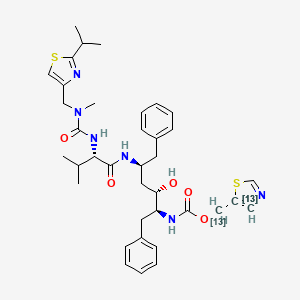
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
